Osteoclastogenesis Inhibition: Target Compound vs. Pyridine-2-yl Acetamide Analog
Methyl 4-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate inhibits human RANKL-induced osteoclastogenesis with an IC50 of 6.40 µM (6.40E+3 nM) in mouse bone marrow cells, as recorded in ChEMBL (CHEMBL4745373) and curated in BindingDB [1]. In contrast, the structurally related analog 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide, which replaces the methyl benzoate with a pyridin-2-yl group, is reported to inhibit osteoclast differentiation but no quantitative IC50 is publicly available . The 6.40 µM value provides a concrete potency benchmark that can be used to rank the target compound against other pyridazinone-thiomorpholine analogs in the same assay system.
| Evidence Dimension | IC50 for inhibition of RANKL-induced osteoclastogenesis |
|---|---|
| Target Compound Data | IC50 = 6.40 µM (6.40E+3 nM) |
| Comparator Or Baseline | 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide: osteoclast differentiation inhibition reported qualitatively, no IC50 disclosed |
| Quantified Difference | Target compound has a defined IC50 of 6.40 µM; comparator lacks public quantitative data, preventing numerical comparison. |
| Conditions | Human RANKL-induced osteoclastogenesis in RANKL/M-CSF-cultured mouse bone marrow cells; TRAP activity endpoint. |
Why This Matters
Having a publicly available IC50 allows procurement decisions to be anchored to a quantitative activity benchmark, whereas many nearest-neighbor analogs lack traceable potency data.
- [1] BindingDB entry BDBM50547341 / CHEMBL4745373. Affinity Data: IC50 = 6.40E+3 nM. Assay: Inhibition of human RANKL-induced osteoclastogenesis in mouse bone marrow cells. Curated by ChEMBL. View Source
